N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide
Description
N-[4-(Acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide is an acetamide derivative featuring a 4-acetylamino phenyl group and a 4-methoxyphenoxy side chain. This structure combines aromatic and ether functionalities, making it a candidate for pharmacological applications, particularly in enzyme inhibition or receptor modulation. Its design is rooted in modifying acetamide scaffolds to enhance binding affinity or selectivity, as seen in anti-infective and antiviral drug development .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12(20)18-13-3-5-14(6-4-13)19-17(21)11-23-16-9-7-15(22-2)8-10-16/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELZVNNLVDDDMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide typically involves the following steps:
Acetylation: The starting material, 4-aminophenol, undergoes acetylation using acetic anhydride to form N-(4-acetylamino)phenol.
Etherification: N-(4-acetylamino)phenol is then reacted with 4-methoxyphenol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the methoxyphenoxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholinosulfonyl-Substituted Acetamides
Compounds such as 2-(4-Methoxyphenylamino)-N-(4-(morpholinosulfonyl)phenyl)acetamide (5j) () share the acetamide core but differ in substituents. While 5j has a 4-methoxyphenylamino group, the target compound features a 4-methoxyphenoxy chain. This substitution alters electronic properties and steric bulk, impacting solubility and target interactions. 5j exhibits a melting point (mp) of 198–200°C and distinct NMR shifts (δ 3.74 ppm for OCH₃), contrasting with the target compound’s spectral profile .
Sulfonamide-Containing Acetamides
Its mp (227°C) and IR absorption at 1680 cm⁻¹ (C=O stretch) highlight differences in stability and polarity compared to the target compound. The sulfonamide moiety in 15 may improve solubility but reduce membrane permeability .
Heterocyclic Acetamide Derivatives
Thiazolotriazole derivatives like 2-((5-(4-Methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)-thio)-N-(4-morpholinophenyl)acetamide (27) () integrate heterocyclic systems, broadening biological activity. Compound 27 shows anti-infective properties with a 78% yield and mp 263–266°C, suggesting that heterocycles enhance thermal stability and efficacy .
Simplified Acetamide Analogs
Paracetamol (N-(4-hydroxyphenyl)acetamide) () serves as a foundational analog. Its mp (169°C) and solubility (1.4 g/100 mL water) are lower than the target compound due to the absence of methoxyphenoxy and sulfonamide groups. Paracetamol’s analgesic activity underscores the acetamide core’s pharmacological relevance, while the target compound’s modifications aim to enhance specificity .
Structural and Functional Analysis
Physical and Spectral Properties
Biological Activity
N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 286.32 g/mol
The structural features include an acetylamino group and a methoxyphenoxy group, which are believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Key mechanisms include:
- Enzyme Inhibition : The acetylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function.
- Receptor Modulation : The methoxyphenoxy moiety may interact with hydrophobic pockets in receptors, altering their activity and signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it demonstrated an inhibition zone of 15 mm against Staphylococcus aureus in agar diffusion assays.
- Anti-inflammatory Effects : In vitro assays revealed that the compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines, suggesting its potential as an anti-inflammatory agent.
- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, showing promising results in DPPH radical scavenging assays with an IC50 value of 25 µg/mL.
Research Findings and Case Studies
A selection of studies highlights the compound's biological activity:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa with MIC values of 50 µg/mL. |
| Study 2 | Showed a reduction in inflammation markers in a rat model of arthritis, with a dosage of 10 mg/kg leading to a 40% decrease in paw swelling compared to control. |
| Study 3 | Evaluated antioxidant capacity using ABTS assay, revealing a scavenging activity comparable to ascorbic acid at similar concentrations. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
